molecular formula C11H24O3Si B117849 Cyclopentyltriethoxysilane CAS No. 154733-91-2

Cyclopentyltriethoxysilane

Cat. No. B117849
M. Wt: 232.39 g/mol
InChI Key: MGGAITMRMJXXMT-UHFFFAOYSA-N
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Description

Cyclopentyltriethoxysilane is a chemical compound with the molecular formula C11H24O3Si . It is used in various laboratory and synthesis applications .


Molecular Structure Analysis

Cyclopentyltriethoxysilane has a molecular weight of 232.39 g/mol . It contains a total of 39 bonds, including 15 non-H bonds, 7 rotatable bonds, and 1 five-membered ring .


Physical And Chemical Properties Analysis

Cyclopentyltriethoxysilane has a boiling point of 218-219 °C and a density of 0.921 g/mL at 25 °C . Its refractive index is 1.4240 .

Scientific Research Applications

1. Bioremediation Technology

Cyclopentyltriethoxysilane plays a role in bioremediation technologies, specifically in enhancing the biodegradation and detoxification of contaminated soils. A study by Molnár et al. (2005) demonstrated that cyclodextrins, related to cyclopentyltriethoxysilane, significantly improved the bioremediation of soils contaminated with transformer oil by increasing the bioavailability of pollutants and the activity of indigenous microorganisms (Molnár et al., 2005).

2. Pharmaceutical Applications

Cyclopentyltriethoxysilane-related compounds, like cyclodextrins, are utilized in the pharmaceutical industry. Jansook et al. (2018) explored how natural cyclodextrins and their derivatives enhance the aqueous solubility of poorly soluble drugs, increase drug permeability, and improve bioavailability without compromising biological membranes (Jansook et al., 2018).

3. Silanization in Material Science

Howarter and Youngblood (2006) focused on the optimization of silanization, a process crucial in material sciences for creating a bond between organic and inorganic materials. They specifically studied the effects of reaction conditions on the structure and morphology of films formed by 3-aminopropyltriethoxysilane, which shares a functional group with cyclopentyltriethoxysilane (Howarter & Youngblood, 2006).

4. Drug Delivery Systems

Cyclodextrins, chemically related to cyclopentyltriethoxysilane, are used in designing smart stimuli-responsive drug delivery systems. Tian et al. (2021) reviewed advancements in cyclodextrin-based drug delivery systems, highlighting their role in responsive delivery mechanisms based on environmental stimuli such as pH, temperature, and enzymes (Tian et al., 2021).

Safety And Hazards

Cyclopentyltriethoxysilane is classified as a combustible liquid . It should be kept away from heat, sparks, open flames, and hot surfaces. In case of fire, dry sand, dry chemical, or alcohol-resistant foam should be used for extinction .

properties

IUPAC Name

cyclopentyl(triethoxy)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H24O3Si/c1-4-12-15(13-5-2,14-6-3)11-9-7-8-10-11/h11H,4-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGGAITMRMJXXMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCO[Si](C1CCCC1)(OCC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H24O3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80584419
Record name Cyclopentyl(triethoxy)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80584419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclopentyltriethoxysilane

CAS RN

154733-91-2
Record name (Triethoxysilyl)cyclopentane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=154733-91-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclopentyl(triethoxy)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80584419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cyclopentane, (triethoxysilyl)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

60 ml of dry t-butyl methyl ether and 14.0 gram (0.067 mole) of tetraethoxysilane were charged in a 250 ml flask equipped with a reflux condenser and a stirring apparatus in an atmosphere of nitrogen and the solution of cyclopentyl magnesium bromide prepared above under (a) was slowly added while keeping the internal temperature below 10° C. After completion of addition stirring was carried out at room temperature for 6 hours and at reflux temperature for 2 hours. To the resulting reaction mass 10-20 ml of saturated aqueous ammonium chloride solution was added drop wise to dissolve magnesium salt. The organic layer was separated from the aqueous layer, dried and evaporated to give crude cyclopentyltriethoxysilane. The crude was purified by fractional distillation under reduced pressure, yielding 12 gram of pure cyclopentyltriethoxysilane (76% of the theoretical maximum yield based on the amount of tetraethoxysilane).
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magnesium salt
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
AR Bassindale, H Chen, Z Liu, IA MacKinnon… - Journal of …, 2004 - Elsevier
… In order to probe further our proposed mechanism of cage formation [12] we have conducted a series of experiments on the reactions of cyclopentyltriethoxysilane or …
Number of citations: 80 www.sciencedirect.com
Y Yang - 2002 - search.proquest.com
The synthesis of octasilsesquioxane cages (1) was investigated. A new method was developed which gave a very high yield of octasilsesquioxane cages based on the reaction of …
Number of citations: 1 search.proquest.com
MA Idris, S Lee - Organic Letters, 2020 - ACS Publications
… When alkyl-substituted triethoxysilanes such as n-octyltriethoxysilane (2f) and cyclopentyltriethoxysilane (2g) were allowed to react with N-4-nitrobenzoylglutarimide (1t), no …
Number of citations: 33 pubs.acs.org
A Hydrosilylation, M Couplings - 2006 - Citeseer
Silicon has long held a privileged status in organic synthesis. Indeed, the use of silicon protecting groups in the majority of lengthy multi-step natural product syntheses illustrates the …
Number of citations: 2 citeseerx.ist.psu.edu
S Poonpong - 2017 - dspace.jaist.ac.jp
JAIST Repository Page 1 Japan Advanced Institute of Science and Technology JAIST Repository https://dspace.jaist.ac.jp/ Title アルコキシシラン系外部ドナーとチーグラーナッタ触 媒を用…
Number of citations: 5 dspace.jaist.ac.jp

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